(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has shown that azole derivatives, including compounds structurally related to "(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one," have been synthesized and tested for antimicrobial properties. These studies involve the synthesis of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, with some displaying activity against tested microorganisms (Başoğlu et al., 2013).
Antidepressant and Antianxiety Activities
Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant and antianxiety activities. The compounds were found to reduce the duration of immobility times significantly and displayed significant antianxiety activity (Kumar et al., 2017).
Synthesis Techniques and Molecular Structures
Studies have also focused on the synthesis techniques and molecular structure analysis of compounds with similar structures. For instance, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was synthesized via a one-pot three-component reaction, and its molecular structure was characterized, demonstrating the potential for hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Antimicrobial and Antifungal Applications
Another area of research is the development of new 1,2,4-triazole derivatives with antimicrobial and antifungal properties. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Heterocyclic Systems and Anti-inflammatory Activity
Heterocyclic systems derived from similar compounds have been synthesized, showing potential anti-inflammatory activity. These findings suggest the versatility of such compounds in synthesizing new molecules with biological activities (Annapurna & Jalapathi, 2014).
Properties
IUPAC Name |
3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-19-9-3-2-8-18(19)26-20(23-24-22(26)28)14-16-6-4-12-25(15-16)21(27)11-10-17-7-5-13-30-17/h2-3,5,7-11,13,16H,4,6,12,14-15H2,1H3,(H,24,28)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWDULAISOEHK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.